molecular formula C10H12N2OS B8476129 3-(2-Benzooxazolylthio)propylamine

3-(2-Benzooxazolylthio)propylamine

Cat. No.: B8476129
M. Wt: 208.28 g/mol
InChI Key: UBPYEPPDFVRDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Benzooxazolylthio)propylamine is a synthetic organic compound characterized by a benzooxazole moiety linked via a thioether group to a propylamine chain. Its structure combines a heterocyclic aromatic system with an aliphatic amine, enabling diverse interactions with biological targets. For instance, it is utilized in the preparation of N-[3-(2-Benzooxazolylthio)propyl]-N'-(2-mercaptoethyl)-2-nitro-1,1-ethenediamine, highlighting its role in developing therapeutic agents targeting gastrointestinal disorders . The benzooxazole ring contributes to electron-deficient aromaticity, while the thioether and amine groups enhance solubility and reactivity, making it a versatile scaffold for drug design.

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-ylsulfanyl)propan-1-amine

InChI

InChI=1S/C10H12N2OS/c11-6-3-7-14-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2

InChI Key

UBPYEPPDFVRDRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCCCN

Origin of Product

United States

Comparison with Similar Compounds

3-(1H-Benzimidazol-2-yl)propylamine

This compound replaces the benzooxazole ring with a benzimidazole group. The benzimidazole moiety, featuring two nitrogen atoms, enhances hydrogen-bonding capacity compared to benzooxazole’s single oxygen atom. This structural difference impacts biological activity; benzimidazole derivatives are prominent in anti-ulcer drugs (e.g., omeprazole) due to their proton pump inhibition.

Nitroimidazole Derivatives (e.g., PAPA/NO)

3-(n-Propylamino)propylamine (PAPA/NO) incorporates a nitroimidazole group and acts as a nitric oxide (NO) donor, showing anti-proliferative effects in melanoma cells (EC50: 44 µM) . The benzooxazolylthio derivative lacks NO-release functionality but may exhibit cytotoxicity through alternative mechanisms, such as disrupting protein folding or enzyme activity. This highlights the role of the heterocycle in determining mechanism of action.

Propylamine Derivatives with Ether Linkages

3-(2-Methoxyethoxy)propylamine

This derivative features a methoxyethoxy side chain, increasing hydrophilicity and aqueous solubility. It is widely used in surfactants and agrochemicals, contrasting with the thioether-linked benzooxazole compound, which likely has higher lipophilicity (predicted logP: ~2.5 vs. ~1.8 for 3-(2-Methoxyethoxy)propylamine). Such differences influence bioavailability and membrane permeability .

3-(2-Ethylhexyloxy)propylamine

With a bulky ethylhexyloxy group, this compound exhibits enhanced hydrophobicity (logP: ~4.2), favoring applications in coatings or polymers. The benzooxazolylthio derivative’s thioether linkage provides moderate lipophilicity, balancing solubility and cell penetration for pharmaceutical use .

Imidazole-Containing Propylamines

Compounds like 3-(2-Methylimidazol-1-yl)-propylamine incorporate imidazole, a nitrogen-rich heterocycle capable of metal coordination and pH-dependent charge states. This contrasts with benzooxazole’s oxygen-centric electronics, which may reduce basicity but improve stability under acidic conditions (e.g., gastric environments) .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Key Functional Groups
3-(2-Benzooxazolylthio)propylamine 238.34 2.5 ~10 (PBS) Benzooxazole, thioether, amine
3-(1H-Benzimidazol-2-yl)propylamine 191.24 1.8 ~15 (PBS) Benzimidazole, amine
PAPA/NO 217.30 0.9 ~50 (Water) Nitroimidazole, propylamine
3-(2-Methoxyethoxy)propylamine 147.20 1.8 >100 (Water) Ether, amine

Mechanistic and Functional Insights

  • Role of Heterocycles : Benzooxazole’s electron-withdrawing oxygen atom may enhance binding to enzymes or receptors via dipole interactions, whereas benzimidazole’s NH groups facilitate hydrogen bonding.
  • Amine Chain Modifications : The propylamine chain in this compound provides flexibility for target engagement, similar to polyamines like spermine, which interact with nucleic acids and proteins .
  • Thioether vs.

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